2-Ethyl-1-[3-(4-methylphenoxy)propyl]benzimidazole
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Overview
Description
2-Ethyl-1-[3-(4-methylphenoxy)propyl]benzimidazole is a chemical compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for their antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-[3-(4-methylphenoxy)propyl]benzimidazole typically involves the reaction of 2-ethylbenzimidazole with 3-(4-methylphenoxy)propyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-[3-(4-methylphenoxy)propyl]benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized side chains.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2-Ethyl-1-[3-(4-methylphenoxy)propyl]benzimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use as an anticancer agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-Ethyl-1-[3-(4-methylphenoxy)propyl]benzimidazole involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins essential for the survival of microorganisms or cancer cells. The exact pathways and molecular targets are still under investigation, but it is known to interfere with DNA synthesis and cell division .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-1-[3-(4-methylphenoxy)propyl]benzimidazole:hydrochloride
- This compound:hydrobromide
- This compound:acetate
Uniqueness
This compound is unique due to its specific structure, which imparts distinct biological activities. Its combination of the benzimidazole core with the 4-methylphenoxypropyl side chain results in unique interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H22N2O |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2-ethyl-1-[3-(4-methylphenoxy)propyl]benzimidazole |
InChI |
InChI=1S/C19H22N2O/c1-3-19-20-17-7-4-5-8-18(17)21(19)13-6-14-22-16-11-9-15(2)10-12-16/h4-5,7-12H,3,6,13-14H2,1-2H3 |
InChI Key |
UGTKCJZAXWFTIW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CCCOC3=CC=C(C=C3)C |
Origin of Product |
United States |
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